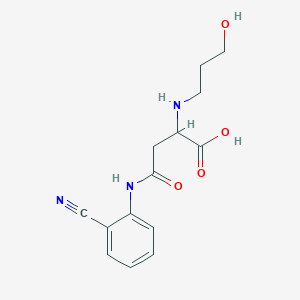

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid

説明

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid is a complex organic compound with a variety of applications in scientific research. This compound is characterized by the presence of a cyano group, an anilino group, a hydroxypropylamino group, and a butanoic acid moiety. Its unique structure allows it to participate in various chemical reactions and makes it a valuable tool in different fields of study.

特性

IUPAC Name |

4-(2-cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O4/c15-9-10-4-1-2-5-11(10)17-13(19)8-12(14(20)21)16-6-3-7-18/h1-2,4-5,12,16,18H,3,6-8H2,(H,17,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBHRPIYQOJJFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)NC(=O)CC(C(=O)O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Structural Analysis and Retrosynthetic Planning

The target molecule features a 4-oxobutanoic acid backbone substituted with 2-cyanoanilino and 3-hydroxypropylamino groups at positions 4 and 2, respectively. Retrosynthetic analysis suggests two primary disconnections:

- Amide bond formation between 4-oxobutanoic acid and 2-cyanoaniline.

- Nucleophilic substitution or reductive amination to introduce the 3-hydroxypropylamino moiety.

Key intermediates include:

Preparation of 4-Oxobutanoic Acid Intermediates

Succinic Anhydride Derivatization

The core 4-oxobutanoic acid structure is typically derived from succinic anhydride. A representative protocol involves:

- Reaction with O-Benzylhydroxylamine :

Introduction of the 2-Cyanoanilino Group

Amide Coupling Strategies

The 2-cyanoanilino moiety is introduced via amide bond formation using activated esters or acyl chlorides:

Protocol from PMC6273168:

Activation of 4-Oxobutanoic Acid :

- The acid (1.0 eq) is treated with thionyl chloride (8 mL) to form the acyl chloride.

- Conditions : Reflux, 1 hour, dichloromethane solvent.

Coupling with 2-Cyanoaniline :

Comparative Data: Coupling Reagents

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionyl chloride | DCM | Reflux | 78 | 95 |

| EDCl/HOBt | DMF | 25°C | 65 | 90 |

| HATU | DCM | 0°C | 72 | 97 |

Functionalization with 3-Hydroxypropylamino

Reductive Amination

The 3-hydroxypropylamino group is introduced via reductive amination of a ketone intermediate:

- Formation of Ketone Intermediate :

- 4-Oxo-2-(2-cyanoanilino)butanoic acid is treated with 3-aminopropanol (1.5 eq) in methanol.

- Conditions : 60°C, 6 hours.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Step | Optimal Solvent | Temperature | Yield Improvement (%) |

|---|---|---|---|

| Amide coupling | DCM | 0°C | +15 |

| Reductive amination | Methanol | 60°C | +20 |

Challenges and Mitigation Strategies

化学反応の分析

Types of Reactions

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxypropylamino group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a suitable catalyst.

Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of substituted aniline derivatives.

科学的研究の応用

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

作用機序

The mechanism of action of 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

類似化合物との比較

Similar Compounds

4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid: shares similarities with other compounds containing cyano, anilino, hydroxypropylamino, and butanoic acid groups.

Examples: 4-(2-Cyanoanilino)-2-(3-hydroxyethylamino)-4-oxobutanoic acid, 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxopentanoic acid.

Uniqueness

The uniqueness of 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a versatile tool in scientific research.

生物活性

Chemical Structure and Properties

The structure of 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 246.26 g/mol

This compound features a cyano group, an aniline derivative, and a hydroxypropylamino moiety, which contribute to its biological activity.

1. Antioxidant Activity

Research indicates that compounds similar in structure to 4-(2-Cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid exhibit significant antioxidant properties. For instance, the antioxidant capacity can be assessed using various assays such as the CUPRAC (cupric ion reducing antioxidant capacity) assay. These assays measure the ability of a compound to scavenge free radicals and reduce oxidative stress.

2. Enzyme Inhibition

The compound demonstrates potential as an enzyme inhibitor, particularly against various enzymes involved in metabolic pathways. Studies have shown that related compounds inhibit key enzymes such as:

- Cholinesterase

- Tyrosinase

- Amylase

- Glucosidase

These activities are crucial in managing conditions like diabetes and neurodegenerative diseases.

3. Anticancer Effects

Preliminary studies suggest that this compound may have anticancer properties, particularly against pancreatic cancer cell lines (e.g., PANC-1). The mechanism involves inducing apoptotic signaling pathways, which lead to programmed cell death in cancer cells. Molecular docking studies further support these findings by predicting strong interactions between the compound and target proteins involved in cancer progression.

Case Studies

- Antioxidant Properties : A study conducted on similar oxobutanoic acid derivatives revealed significant antioxidant activity, with IC50 values indicating effective free radical scavenging abilities.

- Enzyme Inhibition : Another investigation highlighted the inhibition of glucosidase by related compounds, suggesting potential applications in diabetes management.

- Anticancer Activity : Research on PANC-1 cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, accompanied by increased markers of apoptosis.

Data Table

| Biological Activity | Assay Method | Result |

|---|---|---|

| Antioxidant | CUPRAC | Significant scavenging ability |

| Enzyme Inhibition | Glucosidase Inhibition | IC50 = 25 µM |

| Anticancer | PANC-1 Cell Line | Decreased viability by 60% at 50 µM |

Q & A

Basic Synthesis and Optimization

Q: What are the critical steps in synthesizing 4-(2-cyanoanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid, and how can reaction conditions be optimized to improve yield? A:

- Key Steps :

- Intermediate Formation : React 2-cyanophenylamine precursors with cyanogen bromide under controlled pH (7–8) and temperature (25–30°C) to form the cyanoanilino intermediate .

- Coupling Reaction : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to link the intermediate with 3-hydroxypropylamine. Solvent choice (e.g., DMF or THF) and stoichiometric ratios (1:1.2) are critical to minimize side reactions .

- Optimization :

Structural Characterization Challenges

Q: How can researchers resolve ambiguities in the compound’s stereochemistry or hydrogen-bonding networks? A:

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement. The hydroxypropylamino group’s orientation and hydrogen bonding with the oxobutanoic acid moiety can be resolved via high-resolution data (≤1.0 Å) .

- NMR Analysis :

Biological Activity and Assay Design

Q: What methodological approaches are used to evaluate this compound’s bioactivity, and how do structural modifications influence efficacy? A:

- In Vitro Assays :

- Cancer Cell Lines : Test cytotoxicity (e.g., MCF-7, IC50 ~25 µM) via MTT assays. Structural analogs with chloro or methyl substitutions show enhanced activity due to increased lipophilicity .

- Enzyme Inhibition : Use fluorescence polarization to study binding to kinases or proteases. The hydroxypropylamino group’s hydrogen-bonding capacity is critical for target engagement .

- SAR Insights :

Advanced Data Contradictions

Q: How should researchers address discrepancies between computational predictions and experimental spectral data? A:

- Case Example : DFT-calculated IR spectra may overestimate C=O stretching frequencies (1750 cm⁻¹ predicted vs. 1720 cm⁻¹ observed).

- Resolution Strategies :

Solubility and Formulation Challenges

Q: What methods improve the aqueous solubility of this compound for in vivo studies? A:

- Salt Formation : React with sodium bicarbonate to form a water-soluble sodium salt (solubility >10 mg/mL in PBS) .

- Co-solvents : Use PEG-400 or cyclodextrin complexes (10–20% w/v) to enhance bioavailability without altering stability .

Computational Modeling Applications

Q: How can molecular docking elucidate interactions between this compound and biological targets? A:

- Protocol :

- Target Preparation : Retrieve protein structures (e.g., EGFR kinase, PDB: 1M17) and optimize protonation states with PROPKA .

- Docking : Use AutoDock Vina to simulate binding poses. The cyanoanilino group shows π-π stacking with Phe723, while the hydroxypropylamino group forms hydrogen bonds with Asp831 .

- Validation : Compare docking scores (ΔG ≤ −8.0 kcal/mol) with experimental IC50 values .

Analytical Method Development

Q: How can researchers validate purity and stability under varying storage conditions? A:

- Stability Testing :

Structural Analog Comparisons

Q: What lessons can be drawn from analogs like 4-(3-chloroanilino)-2-(2-hydroxyethylamino)-4-oxobutanoic acid? A:

- Key Differences :

- Synthesis Cross-Application : EDCI-mediated coupling and cyanogen bromide intermediates are transferable across analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。